
Benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate: is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a benzyl group and two 4-chlorophenyl groups attached to a carbamimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzyl isothiocyanate+4-chloroaniline→Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamimidothioate functionality into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Another benzyl derivative with different functional groups.
4-Chlorophenyl isothiocyanate: Shares the 4-chlorophenyl group but has different reactivity.
N,N’-bis(4-chlorophenyl)thiourea: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate is unique due to its combination of benzyl and 4-chlorophenyl groups attached to a carbamimidothioate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
106696-20-2 |
|---|---|
Fórmula molecular |
C20H16Cl2N2S |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C20H16Cl2N2S/c21-16-6-10-18(11-7-16)23-20(24-19-12-8-17(22)9-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
Clave InChI |
KNZGAWRNVYCOEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


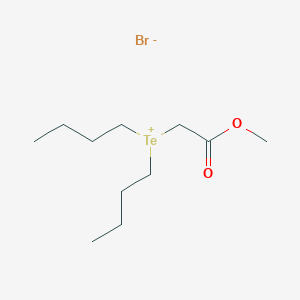

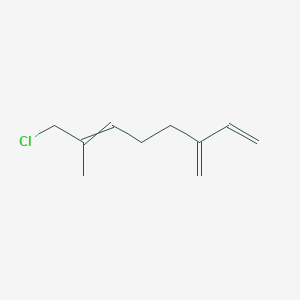
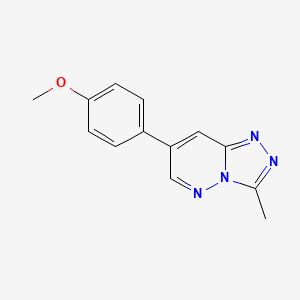
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
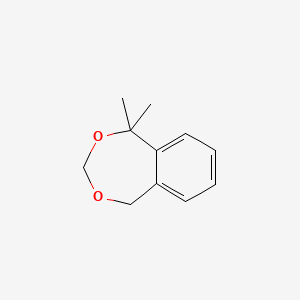
![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)


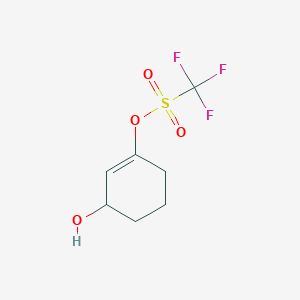
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
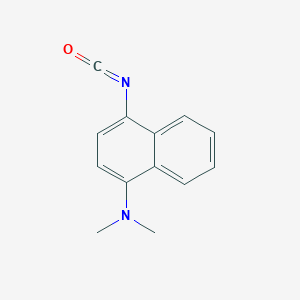
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
